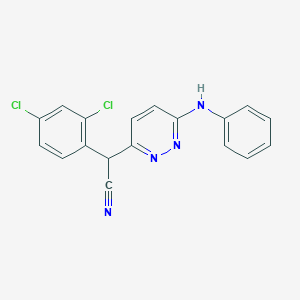
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O4 and its molecular weight is 467.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroinflammation Imaging
Compounds with similar structural components, particularly those involving phenylpiperazine and furan derivatives, have been developed for neuroinflammation imaging. For instance, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) utilizes compounds with phenylpiperazine and furan components for noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammatory conditions. Such applications are crucial in understanding and diagnosing neuropsychiatric disorders including Alzheimer's and Parkinson's diseases (Horti et al., 2019).
Anticonvulsant Activity
Hybrid molecules derived from components such as 2,5-dioxopyrrolidin-1-yl and phenylpiperazine have shown promising anticonvulsant activities. These compounds, incorporating elements of well-known antiepileptic drugs, have been synthesized and evaluated across various preclinical seizure models, highlighting the potential for new therapeutic agents in the treatment of epilepsy (Kamiński et al., 2015).
Adenosine A2A Receptor Antagonism
The therapeutic use of A2A adenosine receptor antagonists for neurodegenerative disorders is a promising approach, and compounds containing piperazine and piperidine structures have been investigated for their potential roles. This research underscores the importance of such compounds in developing treatments for Parkinson's and Alzheimer's diseases, as well as for their potential to inhibit tumor development and immunoescaping of tumor cells (Varano et al., 2020).
Synthetic Methodology and Heterocyclic Chemistry
Compounds featuring furan and piperazine units are central to the synthesis of polyheterocyclic structures, which are significant in the development of new materials and pharmaceuticals. Their applications in creating highly functionalized molecules through photoinduced direct oxidative annulation represent an evolving area of synthetic chemistry with implications for material science and drug development (Zhang et al., 2017).
Antibacterial and Antiurease Activities
The synthesis of compounds involving furan derivatives has been explored for antibacterial, antiurease, and antioxidant activities. Such studies are foundational in discovering new drugs that can combat resistant bacterial strains and manage diseases caused by urease-producing pathogens (Sokmen et al., 2014).
Propriétés
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O4/c31-23-10-4-12-30(23)13-6-11-26-24(32)25(33)27-19-21(22-9-5-18-34-22)29-16-14-28(15-17-29)20-7-2-1-3-8-20/h1-3,5,7-9,18,21H,4,6,10-17,19H2,(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEYCBKROKFATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)

![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)
![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)
![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2516795.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)
![4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2516798.png)
![2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2516799.png)


![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)
![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)